2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
The primary target of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a significant alteration in cell cycle progression . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico ADMET studies suggest that this compound has suitable pharmacokinetic properties . These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound shows potent dual activity against examined cell lines and CDK2 . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells . This leads to the inhibition of the growth of the examined cell lines .
Biochemical Analysis
Biochemical Properties
2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with certain enzymes and proteins. Specifically, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to alterations in cell cycle progression .
Cellular Effects
In cellular studies, 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to inhibit the growth of these cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with CDK2. It has been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
The effects of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine over time in laboratory settings have not been explicitly reported in the literature. Its potent inhibitory activity against CDK2 suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against CDK2, it may influence pathways related to cell cycle regulation .
Subcellular Localization
The subcellular localization of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is not explicitly reported in the literature. Given its interaction with CDK2, it may be localized in areas where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, which is then cyclized with hydrazine hydrate to yield the pyrazole intermediate. This intermediate undergoes further cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as CuI, and solvent systems that facilitate the reactions . Additionally, process parameters like temperature, pressure, and reaction time are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholine and methoxyphenyl moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution at the morpholine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-ones: Known for their anti-inflammatory properties.
Triazolo[1,5-a]pyrimidines: Exhibit neuroprotective and anti-inflammatory activities.
Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives: Selective inhibitors of specific enzymes.
Uniqueness
2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
IUPAC Name |
4-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-12-17(22-8-10-25-11-9-22)23-19(20-13)14(2)18(21-23)15-4-6-16(24-3)7-5-15/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRAJUNCHOEAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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